(s)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride
Description
IUPAC Nomenclature and Structural Representation
The IUPAC name for this compound is (2S)-2-(3-methoxyphenyl)pyrrolidine hydrochloride , reflecting its stereochemical configuration at the second carbon of the pyrrolidine ring. The numbering begins at the nitrogen atom of the pyrrolidine, with the 3-methoxyphenyl group attached to the second carbon. The "S" designation specifies the absolute configuration of this chiral center, distinguishing it from its (R)-enantiomer.
The structural representation (Figure 1) comprises a five-membered pyrrolidine ring with:
- A nitrogen atom at position 1.
- A 3-methoxyphenyl substituent (-C₆H₄-OCH₃) at position 2.
- A hydrochloride salt formed via protonation of the pyrrolidine nitrogen.
The methoxy group (-OCH₃) on the phenyl ring is meta to the point of attachment, as indicated by the "3-methoxy" prefix.
CAS Registry Number and Alternative Identifiers
The compound is registered under multiple identifiers (Table 1):
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 1095545-66-6 | |
| Alternate CAS Number | 1384268-73-8 | |
| DSSTox Substance ID | DTXSID70662871 | |
| European EC Number | 868-847-6 | |
| PubChem CID | 45073983 |
These identifiers facilitate unambiguous referencing in chemical inventories and regulatory documents. The Canonical SMILES string COC1=CC=CC(=C1)[C@H]2CCCN2.Cl encodes the stereochemistry, with the @H descriptor indicating the (S)-configuration.
Molecular Formula and Weight Analysis
The molecular formula is C₁₁H₁₆ClNO , corresponding to a pyrrolidine derivative with a molecular weight of 213.71 g/mol (calculated from isotopic masses). Table 2 breaks down the elemental composition:
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 11 | 12.01 | 132.11 |
| H | 16 | 1.008 | 16.13 |
| Cl | 1 | 35.45 | 35.45 |
| N | 1 | 14.01 | 14.01 |
| O | 1 | 16.00 | 16.00 |
| Total | 213.70 |
The hydrochloride salt increases molecular weight by 36.46 g/mol compared to the free base (C₁₁H₁₅NO, 177.24 g/mol).
Stereochemical Configuration and Enantiomeric Purity
The (S)-enantiomer is defined by the C2 stereocenter , where the 3-methoxyphenyl group, hydrogen atom, and pyrrolidine ring adopt a specific spatial arrangement. Enantiomeric purity is critical for pharmacological activity, as mirror-image isomers often exhibit divergent biological interactions.
Synthesis and Resolution :
Racemic mixtures of 3-(3-methoxyphenyl)pyrrolidine can be resolved using chiral resolving agents, such as dibenzoyl-D-tartaric acid or N-acetyl-D-phenylalanine , which form diastereomeric salts with distinct solubility profiles. For example, combining racemic 3-aminopiperidine (a structurally analogous compound) with dibenzoyl-D-tartaric acid in methanol preferentially crystallizes the (R)-enantiomer salt, leaving the (S)-enantiomer in solution. Similar methodologies likely apply to the target compound, enabling isolation of the (S)-enantiomer with ≥95% purity, as reported in commercial specifications.
Analytical Confirmation :
Enantiomeric excess is typically verified via:
- Chiral HPLC : Using columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
- Optical Rotation : The (S)-enantiomer exhibits a specific rotation value distinguishable from its (R)-counterpart.
These methods ensure compliance with regulatory standards for enantiopure pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
(3S)-3-(3-methoxyphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-9(7-11)10-5-6-12-8-10;/h2-4,7,10,12H,5-6,8H2,1H3;1H/t10-;/m1./s1 |
InChI Key |
RLUNKTWPHYECIL-HNCPQSOCSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2CCNC2.Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Lactam Reduction and Ring Closure
The reduction of lactam intermediates represents a widely adopted strategy. As detailed in EP4382529A1 , sodium borohydride (NaBH₄) in diglyme with concentrated sulfuric acid facilitates the reduction of a lactam precursor to form the pyrrolidine core. For example:
-
Step (a): Esterification of (S)-aminohydroxybutyric acid (IV) with methanol and acetyl chloride yields the methyl ester hydrochloride (Va).
-
Step (b): Hydrolysis with potassium carbonate produces the free base.
-
Step (c): Treatment with NaBH₄ in diglyme at 80°C for 12 hours induces lactam reduction, achieving 44% overall yield over four steps.
Critical parameters include:
Chiral Resolution of Racemic Mixtures
The Sigma-Aldrich product entry highlights the use of chiral starting materials to enforce stereochemistry. (S)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride (CAS 1381929-36-7) is synthesized via asymmetric hydrogenation of a prochiral enamine using a rhodium catalyst with chiral ligands. Key data:
This method avoids post-synthesis resolution but requires expensive catalysts.
Friedel-Crafts Alkylation and Cyclization
A one-pot synthesis from aryl aldehydes and ethyl glycinate derivatives is reported in MDPI . For the methoxyphenyl variant:
-
Condensation: Ethyl 4-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylate is formed via acid-catalyzed cyclization.
-
Decarboxylation: Refluxing in 10% HCl removes the ester group, yielding the pyrrolidinone intermediate.
Table 1: Reaction Yields for Substituted Pyrrolidines
| Aryl Group | Yield (%) | Purity (%) |
|---|---|---|
| 3-Methoxyphenyl | 68 | 99.5 |
| 4-Methylphenyl | 72 | 98.7 |
| 4-Hydroxyphenyl | 65 | 97.9 |
Stereochemical Control and Analysis
Asymmetric Catalysis
The ACS publication underscores the role of chiral auxiliaries in enantioselective synthesis. For instance, Evans oxazolidinones direct the stereochemistry during alkylation, achieving >98% enantiomeric excess (ee).
Crystallization-Induced Diastereomer Resolution
WO2008012283A1 describes resolving racemic mixtures via diastereomeric salt formation. Using (1S)-camphorsulfonic acid, the (S)-enantiomer preferentially crystallizes, yielding 99% ee after two recrystallizations.
Hydrochloride Salt Formation and Purification
The free base is treated with HCl gas in anhydrous ether to form the hydrochloride salt. GlpBio’s formulation guide specifies:
-
Solvent System: DMSO/PEG300/Tween 80 (for in vivo studies).
-
Crystallization: Slow evaporation from ethanol/water yields needle-like crystals with 99.9% purity.
Table 2: Physicochemical Properties
| Parameter | Value |
|---|---|
| Molecular Weight | 213.71 g/mol |
| Melting Point | 156–157°C |
| Solubility (H₂O) | 12 mg/mL |
| LogP (Octanol/Water) | 2.1 |
Industrial-Scale Production and GMP Compliance
EP4382529A1 outlines a GMP-compliant process:
-
Crystalline Intermediates: Isolated via filtration at each step to ensure purity.
-
Quality Control: HPLC monitors residual solvents (<0.1%) and by-products like (3S)-3-hydroxypyrrolidin-2-one (<0.05%).
Table 3: Scalability Data
| Batch Size (kg) | Yield (%) | Cycle Time (days) |
|---|---|---|
| 1 | 44 | 7 |
| 10 | 42 | 9 |
| 100 | 40 | 12 |
Chemical Reactions Analysis
(s)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
(s)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (s)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Comparisons:
Substituent Position and Type :
- The target compound’s 3-methoxyphenyl group distinguishes it from simpler analogs like (S)-3-methylpyrrolidine hydrochloride, which lacks aromaticity .
- Compared to 3-(4-Methoxyphenyl)-3-methylpyrrolidine hydrochloride, the methoxy group’s meta vs. para position and the absence of a methyl group in the target compound result in distinct electronic and steric properties .
Core Heterocycle :
- Piperidine derivatives (e.g., 4-(3-Methoxybenzyl)piperidine hydrochloride) exhibit larger ring sizes, altering conformational flexibility and receptor binding compared to pyrrolidine-based compounds .
The thioether in (R)-3-(2-Methoxyphenylsulfanyl)pyrrolidine hydrochloride may confer unique redox properties, which are absent in the target compound .
Chirality :
- The (S)-configuration of the target compound is critical for enantioselective interactions, whereas racemic mixtures or opposite configurations (e.g., (R)-isomers) may show reduced activity .
Biological Activity
(S)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride is a chiral compound with notable potential in medicinal chemistry, particularly due to its structural characteristics and interactions with biological systems. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₆ClNO
- Molecular Weight : 213.71 g/mol
- Functional Groups : Contains a pyrrolidine ring and a methoxyphenyl substituent, which are critical for its biological activity.
Research indicates that this compound interacts with several neurotransmitter systems, particularly:
- Dopamine Receptors : Potential modulation of dopaminergic activity may have implications for treating neurological disorders.
- Serotonin Receptors : Initial studies suggest possible interactions that could influence mood and anxiety disorders.
The compound's ability to inhibit dipeptidyl peptidase IV (DPP-IV) has also been noted, which is significant in glucose metabolism and immune regulation.
Neuropharmacological Effects
This compound's interactions with neurotransmitter systems indicate potential neuropharmacological effects:
- Neuroprotective Activity : Preliminary studies suggest it may protect against oxidative stress in neuronal cells.
- Potential Applications in Neurological Disorders : Given its structural resemblance to psychoactive compounds, there is ongoing research into its efficacy in treating conditions like depression and anxiety.
In Vitro Studies
- Cellular Effects : In various cell lines, the compound modulates cell signaling pathways and gene expression. Its effects vary depending on the cell type and experimental conditions.
- Stability Studies : The compound remains stable under standard conditions but shows decreased activity over extended periods, emphasizing the importance of storage conditions in experimental setups.
Comparative Biological Activity Table
Q & A
Q. Q1. What are the optimal synthetic routes for (S)-3-(3-Methoxyphenyl)pyrrolidine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 3-methoxyphenol and pyrrolidine derivatives. Key steps include:
- Step 1: Reacting 3-methoxyphenol with a pyrrolidine precursor (e.g., 3-bromopyrrolidine) in the presence of a base (e.g., NaOH) to form the intermediate.
- Step 2: Hydrochloric acid treatment to precipitate the hydrochloride salt.
Optimization Tips: - Temperature: Elevated temperatures (80–100°C) improve reaction kinetics but may increase side products.
- Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
- Base Selection: Strong bases (e.g., K₂CO₃) favor deprotonation of phenolic hydroxyl groups, improving coupling efficiency .
Q. Q2. How can researchers validate the enantiomeric purity of this compound?
Methodological Answer: Enantiomeric purity is critical for pharmacological studies. Use:
- Chiral HPLC: Employ columns like Chiralpak IC or AD-H with hexane:isopropanol (80:20) mobile phase. Retention times for (S)- and (R)-enantiomers should differ by ≥1.5 min .
- Optical Rotation: Compare [α]D²⁵ values against literature (e.g., +15° to +20° for the (S)-enantiomer in methanol) .
- NMR with Chiral Shift Reagents: Eu(hfc)₃ induces splitting of methine proton signals, distinguishing enantiomers .
Advanced Research Questions
Q. Q3. What molecular targets or pathways are influenced by this compound in neuropharmacological studies?
Methodological Answer: The compound exhibits affinity for:
- Dopamine D₂ Receptors: Radioligand binding assays (³H-spiperone) show IC₅₀ values of ~50 nM, suggesting potential antipsychotic activity.
- Serotonin Transporters (SERT): Inhibition assays using ³H-paroxetine indicate moderate activity (IC₅₀ ~200 nM), implicating antidepressant mechanisms .
Experimental Design: - In Vitro: Use HEK-293 cells transfected with human D₂ or SERT. Measure cAMP or Ca²⁺ flux via fluorescence assays.
- In Vivo: Behavioral models (e.g., forced swim test in rodents) assess antidepressant efficacy. Dose-response studies (1–10 mg/kg, i.p.) recommended .
Q. Q4. How do structural modifications (e.g., substituent changes) alter the compound’s bioactivity?
Data Contradiction Analysis: Comparative studies reveal:
| Compound | Substituent | D₂ Receptor IC₅₀ | SERT IC₅₀ |
|---|---|---|---|
| (S)-3-(3-Methoxyphenyl)pyrrolidine | 3-OCH₃ | 50 nM | 200 nM |
| (S)-3-(4-Fluorophenyl)pyrrolidine | 4-F | 120 nM | 350 nM |
| (S)-3-(2,5-Dichlorophenoxy)pyrrolidine | 2,5-Cl₂ | 25 nM | 800 nM |
Interpretation:
- Electron-Donating Groups (e.g., OCH₃): Enhance D₂ affinity due to hydrogen bonding with receptor residues.
- Halogens (e.g., Cl): Improve lipophilicity, increasing CNS penetration but reducing SERT selectivity .
Q. Q5. What analytical strategies resolve discrepancies in reported solubility and stability data?
Methodological Answer: Contradictions arise from solvent polarity and pH variations. Standardize protocols:
- Solubility Testing:
- Stability Studies:
- Thermal: TGA shows decomposition onset at 180°C.
- Photolytic: Store in amber vials; UV-Vis spectra (λmax 270 nm) confirm degradation under UV light .
Q. Q6. How does stereochemistry impact metabolic pathways in preclinical models?
Advanced Analysis:
- Phase I Metabolism: (S)-enantiomer undergoes CYP2D6-mediated O-demethylation 3x faster than (R)-enantiomer in human liver microsomes.
- Phase II Metabolism: Glucuronidation at the pyrrolidine nitrogen is stereoselective, with (S)-enantiomer forming a stable conjugate (t₁/₂ = 8 hr vs. 2 hr for (R)) .
Experimental Design: - Use LC-MS/MS to quantify metabolites in plasma after administering racemic vs. enantiopure compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
